3-(4-fluorobenzoyl)-1-(4-methoxybenzyl)-6-methylquinolin-4(1H)-one
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Description
3-(4-fluorobenzoyl)-1-(4-methoxybenzyl)-6-methylquinolin-4(1H)-one, also known as FMQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. FMQ belongs to the quinoline family of compounds, which are known for their diverse biological activities.
Scientific Research Applications
Antioxidant Activity Analysis
Quinoline derivatives have been extensively studied for their antioxidant properties. Analytical methods like Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests are critical in determining the antioxidant activity of such compounds. These assays are based on chemical reactions and assess kinetics or equilibrium states through spectrophotometry, monitoring characteristic colors or solution discoloration, which are essential in antioxidant analysis or determining the antioxidant capacity of complex samples (I. Munteanu & C. Apetrei, 2021).
Enzymatic Degradation of Organic Pollutants
Quinoline compounds have shown promise in the enzymatic remediation or degradation of various organic pollutants present in industrial wastewater. Enzymes, in the presence of redox mediators, can degrade recalcitrant compounds, enhancing substrate range and degradation efficiency. This enzymatic approach is gaining interest for its potential in treating aromatic compounds present in industrial effluents, pointing towards an environmentally friendly solution for pollution control (Maroof Husain & Q. Husain, 2007).
Development of Antimicrobial and Antiprotozoal Agents
Quinoline derivatives are explored for their antimicrobial and antiprotozoal activities. The structural backbone of quinoline is crucial in the synthesis of compounds with potential applications in treating diseases caused by protozoal pathogens. This includes developing new therapeutic agents based on traditional medicinal plants and synthetic analogs to combat protozoal diseases with novel mechanisms of action and potentially improved efficacy (J. Phillipson & C. Wright, 1991).
Applications in Colorectal Cancer Treatment
Quinazoline, a close relative of quinoline, exemplifies the therapeutic importance of quinoline derivatives in cancer treatment. Raltitrexed, a quinazoline analogue, acts as a selective thymidylate synthase inhibitor, showcasing the potential of quinoline structures in developing drugs for colorectal cancer. This highlights the broader applicability of quinoline derivatives in medicinal chemistry, particularly in designing anticancer agents with specific mechanisms of action (A. Avallone et al., 2014).
properties
IUPAC Name |
3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]-6-methylquinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO3/c1-16-3-12-23-21(13-16)25(29)22(24(28)18-6-8-19(26)9-7-18)15-27(23)14-17-4-10-20(30-2)11-5-17/h3-13,15H,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KITQUZHFHHIAQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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